molecular formula C10H9N3OS B8530244 5-Amino-2-phenyl-1,3-thiazole-4-carboxamide

5-Amino-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B8530244
M. Wt: 219.27 g/mol
InChI Key: JYMOABXXMRIONQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-phenyl-1,3-thiazole-4-carboxamide is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-phenyl-1,3-thiazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides . The reaction conditions often include heating the reactants in a suitable solvent such as ethanol or methanol, sometimes in the presence of a base like sodium ethoxide.

Industrial Production Methods

Industrial production methods for thiazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing costs and environmental impact. The use of catalysts and automated systems is common to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl rings .

Scientific Research Applications

5-Amino-2-phenyl-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-phenyl-1,3-thiazole-4-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the thiazole ring.

Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

5-amino-2-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C10H9N3OS/c11-8(14)7-9(12)15-10(13-7)6-4-2-1-3-5-6/h1-5H,12H2,(H2,11,14)

InChI Key

JYMOABXXMRIONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(S2)N)C(=O)N

Origin of Product

United States

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